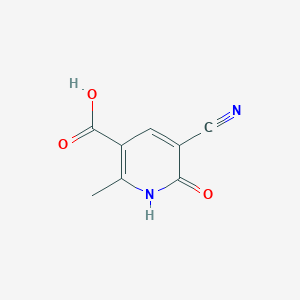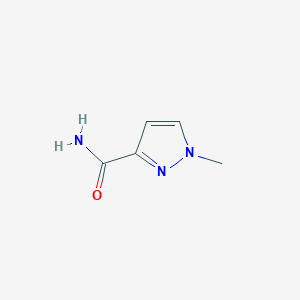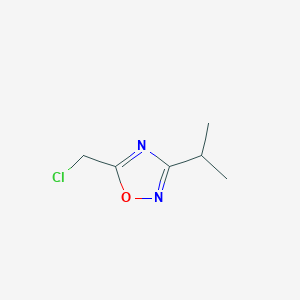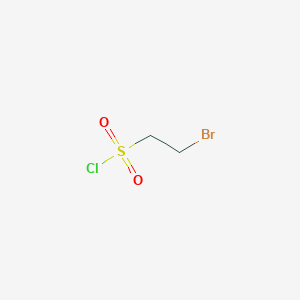
5-氰基-2-甲基-6-氧代-1,6-二氢吡啶-3-羧酸
描述
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成前体
该化合物作为各种药物合成的前体。其结构允许进行修饰,从而可以开发新的药理活性分子。 例如,它的羧酸基团可用于与胺形成酰胺键,从而可能产生具有治疗特性的化合物 .
杂环化合物形成
该化合物中存在的氰基和甲基使其成为合成杂环化合物的合适候选物。 这些结构在药物化学中至关重要,因为它们存在于许多药物和生物活性分子中 .
酶抑制
它可能作为设计酶抑制剂的先导化合物。 通过靶向代谢途径中的特定酶,该化合物的衍生物可以被开发成通过调节酶活性来治疗疾病的药物 .
作用机制
Target of Action
The primary target of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as a potent inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it effectively controls the cellular concentration of uridine .
Biochemical Pathways
The inhibition of hUP1 by this compound affects the biochemical pathways involving uridine. Uridine is involved in various cellular processes, including RNA synthesis . By controlling its concentration, the compound can influence these processes.
Result of Action
The compound’s action results in a decrease in the proliferation of certain cell lines, such as HepG2, a human hepatocellular carcinoma cell line . This decrease in proliferation is mainly achieved through cell cycle arrest and senescence . Additionally, the compound increases the levels of intracellular uridine and maintains reduced cell proliferation during chronic treatment .
未来方向
The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .
生化分析
Biochemical Properties
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine . This interaction is crucial as uridine is involved in RNA synthesis and other cellular processes. The compound acts as an inhibitor of hUP1, thereby modulating uridine levels within the cell .
Cellular Effects
The effects of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on cells are profound. It has been shown to reduce the proliferation of HepG2 cells, a type of liver cancer cell, by inducing cell cycle arrest and senescence . This compound also increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment . Additionally, it influences cell signaling pathways and gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through binding interactions with hUP1, inhibiting its activity . This inhibition leads to an increase in intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes. The compound’s ability to induce cell cycle arrest and senescence is linked to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid change over time. The compound is stable at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and uridine levels during chronic treatment
Dosage Effects in Animal Models
The effects of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits hUP1 without causing significant toxicity . At higher doses, potential adverse effects such as toxicity and disruption of normal cellular functions may occur . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in metabolic pathways related to uridine metabolism . It interacts with hUP1, an enzyme that regulates uridine levels within the cell . By inhibiting hUP1, the compound affects the metabolic flux of uridine and its related metabolites, which are essential for RNA synthesis and other cellular processes .
Transport and Distribution
Within cells and tissues, 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-51-4 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)












